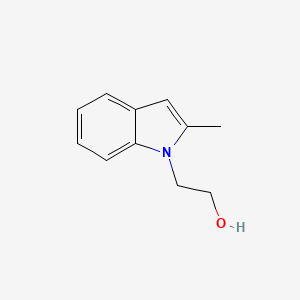
2-(2-Methyl-indol-1-YL)-ethanol
Descripción general
Descripción
2-(2-Methyl-indol-1-YL)-ethanol (MIE) is an organic compound that belongs to the class of indole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. MIE has been the subject of numerous scientific studies, which have revealed a wide range of biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
2-(2-Methyl-indol-1-YL)-ethanol has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of indole derivatives on various biological systems. Additionally, this compound has been used in the synthesis of other compounds, such as indole-3-carboxylic acid and indole-3-acetic acid. This compound has also been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anticonvulsants.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Methyl-indol-1-YL)-ethanol is the Adrenergic receptor alpha-2A (ADRA2A) . This receptor is a successful target for various diseases such as Attention Deficit Hyperactivity Disorder (ADHD), Opioid Use Disorder, and Substance Abuse . The ADRA2A receptor plays a crucial role in mediating the catecholamine-induced inhibition of adenylate cyclase through the action of G proteins .
Mode of Action
The compound interacts with its target, the ADRA2A receptor, in a manner similar to other agonists of this receptor. The rank order of potency for agonists of this receptor is oxymetazoline > clonidine > epinephrine > norepinephrine > phenylephrine > dopamine > p-synephrine > p-tyramine > serotonin = p-octopamine . The interaction of this compound with the ADRA2A receptor leads to the inhibition of adenylate cyclase, mediated by G proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the signaling of the ADRA2A receptor. The inhibition of adenylate cyclase leads to a decrease in the concentration of cyclic AMP (cAMP) in the cell, which can have various downstream effects depending on the specific cell type and physiological context .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Methyl-indol-1-YL)-ethanol in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it is fairly stable in solution. Additionally, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of indole derivatives on various biological systems. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic in high concentrations, and it may interact with other compounds in the environment.
Direcciones Futuras
There are several potential future directions for the use of 2-(2-Methyl-indol-1-YL)-ethanol in scientific research. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of fungal infections and oxidative stress. Furthermore, further research could be conducted to explore the potential of this compound as a precursor for the synthesis of other compounds, such as indole-3-carboxylic acid and indole-3-acetic acid. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the effects of indole derivatives on various biological systems.
Propiedades
IUPAC Name |
2-(2-methylindol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,8,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWPLPRMZKDWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



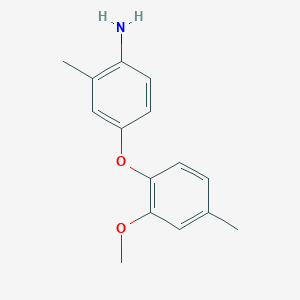
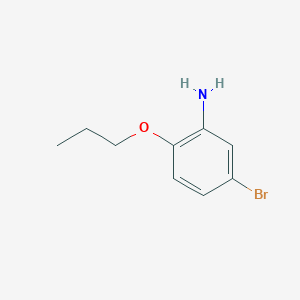
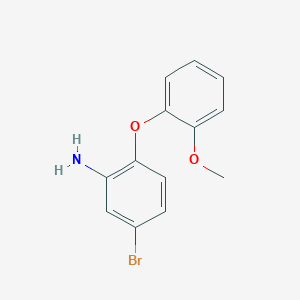
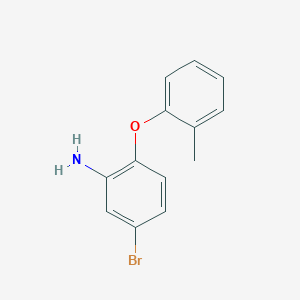

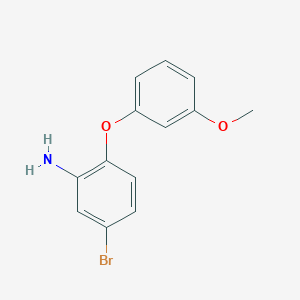
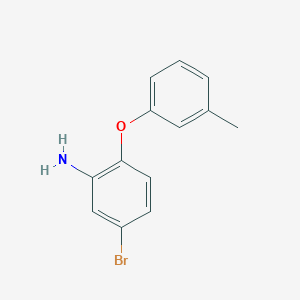
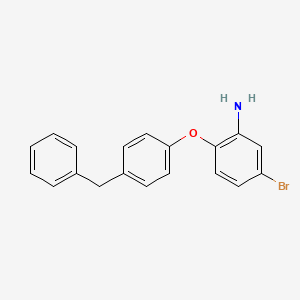

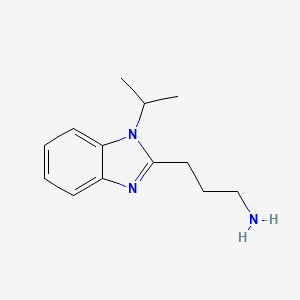
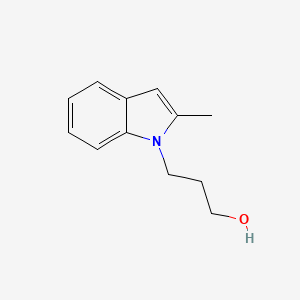
![3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one](/img/structure/B3173526.png)
![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxyquinolin-2(1H)-one](/img/structure/B3173530.png)
![8-{[(4-ethylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173536.png)